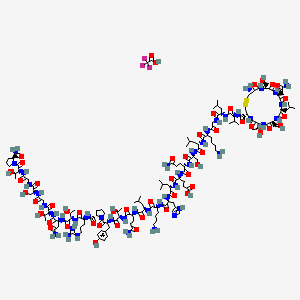

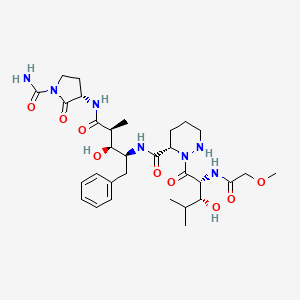

H-Cys(1)-Ser-Asn-Leu-Ser-Thr-Cys(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2.TFA

描述

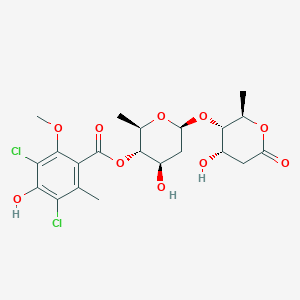

The peptide "H-Cys(1)-Ser-Asn-Leu-Ser-Thr-Cys(1)-Val-Leu-Gly-Kys-Leu-Ser-Gln-Glu-Leu-His-Kys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2.TFA" is a synthetic sequence that may have relevance in various biological contexts, such as immunogenicity, glycoprotein biosynthesis, and potentially in the design of synthetic vaccines or drugs. The presence of cysteine residues suggests the potential for disulfide bond formation, which could be critical for the peptide's structure and function.

Synthesis Analysis

The synthesis of peptides similar to the one has been demonstrated in the context of HIV research, where synthetic peptides have been used to raise antibodies against specific epitopes of the virus. For example, a synthetic peptide with a sequence from the HIV envelope glycoprotein gp120 was used to raise goat antibodies, which showed selective binding and neutralization of the virus . This indicates that the synthesis of such peptides can be achieved and that they can be specifically designed to target certain proteins or epitopes.

Molecular Structure Analysis

The molecular structure of peptides can be influenced by the presence of amino acids like cysteine, which can form disulfide bonds, potentially leading to a cyclic structure. This is seen in the synthesis of a disulfide-looped peptide corresponding to a segment of the acetylcholine receptor, which was shown to be myasthenogenic . The structure of peptides can also be influenced by the presence of hydroxy amino acids, as seen in the role of serine and threonine in N-glycosylation during glycoprotein biosynthesis .

Chemical Reactions Analysis

The peptide contains amino acids that can participate in various chemical reactions. For instance, cysteine residues can undergo oxidation to form disulfide bonds, which can be crucial for the peptide's activity and stability . Additionally, the presence of asparagine followed by a serine or threonine residue suggests potential N-glycosylation sites, which are important for glycoprotein biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition. Hydrophobic residues such as valine and leucine can affect the peptide's solubility and interaction with lipid membranes . The presence of charged residues like lysine, arginine, glutamic acid, and aspartic acid can influence the peptide's solubility, stability, and interaction with other molecules or surfaces . The peptide's propensity to form alpha-helices or beta-sheets can also be predicted based on the sequence and the known preferences of amino acids to adopt certain secondary structures .

科学研究应用

生物结构中的识别

序列 H-Cys(1)-Ser-Asn-Leu...Pro-NH2.TFA 对应于特定的肽结构。研究发现类似序列存在于各种生物结构中,例如人绒毛膜促性腺激素、小鼠主要组织相容性复合物异种抗原以及其他一些结构。这些序列对于理解蛋白质功能和生物系统中的相互作用至关重要。

- 人绒毛膜促性腺激素:人绒毛膜促性腺激素的α和β亚基(一种在怀孕期间至关重要的激素)的氨基酸序列已被研究,揭示了类似的肽结构 (Morgan, Birken, & Canfield, 1975)。

- 小鼠主要组织相容性复合物:小鼠组织相容性抗原的氨基末端残基已被分析,显示出与所讨论肽类似的序列,这对免疫反应和细胞识别至关重要 (Uehara et al., 1980)。

在蛋白质结构和功能中的作用

该序列在蛋白质的结构完整性和功能方面发挥着重要作用。了解这些序列有助于理解蛋白质折叠、稳定性和相互作用。

- 肌苷酸激酶:来自猪肌肉的这种酶的氨基酸组成已被广泛研究,提供了对其酶活性和相互作用的见解 (Heil et al., 1974)。

在生化研究中的意义

对这些序列的研究对生化和药理学研究做出了重大贡献,特别是在了解各种疾病的机制和治疗剂的开发方面。

- 金鱼降钙素:一项关于金鱼降钙素的研究发现了一个类似的氨基酸序列,这对了解其降钙活性及其潜在治疗应用至关重要 (Sasayama et al., 1993)。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a peptide sequence, and peptides often interact with specific protein receptors or enzymes in the body. Without further information or research, it’s difficult to identify the specific targets of this compound .

Mode of Action

The mode of action of this compound is also not clearly defined due to the lack of specific information. Generally, peptides can interact with their targets in various ways, such as binding to a receptor and triggering a cellular response, or inhibiting the activity of an enzyme. The specific amino acid sequence of the peptide can greatly influence its mode of action .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. Peptides can be involved in a wide range of biochemical pathways, depending on their specific targets and functions .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties can be influenced by various factors, such as the peptide’s size, charge, hydrophobicity, and the presence of specific amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or compounds can also influence its action .

安全和危害

未来方向

属性

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H240N44O48S2.C2HF3O2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209;3-2(4,5)1(6)7/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157);(H,6,7)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTJOAZTZPTMIF-LXQLIYPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H241F3N44O50S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3545.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(1)-Ser-Asn-Leu-Ser-Thr-Cys(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2.TFA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)